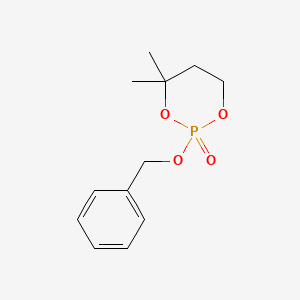

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido es un compuesto químico con la fórmula molecular C12H17O4P. Es un miembro de la familia de los dioxaphosphorinanos, caracterizado por un anillo de seis miembros que contiene átomos de oxígeno y fósforo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido generalmente involucra la reacción de oxicloruro de fósforo con 2,2-dimetil-1,3-propanodiol y trietilamina en tolueno seco . Las condiciones de reacción se controlan cuidadosamente para asegurar la formación del producto deseado.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar productos de estado de oxidación superior.

Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados de estado de oxidación inferior.

Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido fosfórico, mientras que la reducción puede producir óxidos de fosfina.

Aplicaciones Científicas De Investigación

1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como precursor de otros compuestos que contienen fósforo.

Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.

Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como agente antimicrobiano o anticancerígeno.

Industria: Se utiliza en la producción de retardantes de llama, plastificantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido involucra su interacción con objetivos moleculares y vías. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas específicos, modulando así su actividad. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos Similares

2-Cloro-5,5-dimetil-1,3,2-dioxaphosphorinano 2-óxido: Este compuesto tiene una estructura similar pero contiene un átomo de cloro en lugar de un grupo fenilmetoxi.

2-Cloro-1,3,2-dioxaphosfolano 2-óxido: Otro compuesto relacionado con una estructura de anillo y sustituyentes diferentes.

Unicidad

1,3,2-Dioxaphosphorinano, 4,4-dimetil-2-(fenilmetoxi)-, 2-óxido es único debido a sus sustituyentes específicos, que confieren propiedades químicas y físicas distintas. Estas propiedades lo hacen adecuado para aplicaciones especializadas en diversos campos.

Actividad Biológica

1,3,2-Dioxaphosphorinane, 4,4-dimethyl-2-(phenylmethoxy)-, 2-oxide (CAS No. 648429-05-4) is a phosphorus-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the dioxaphosphorinane family and is characterized by a six-membered ring structure containing both oxygen and phosphorus atoms. Its unique structure allows for diverse chemical reactivity and potential interactions with biological systems.

The molecular formula of this compound is C12H17O4P, with a molecular weight of approximately 250.24 g/mol. The presence of the phenylmethoxy group enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of 1,3,2-Dioxaphosphorinane involves its interaction with specific biomolecules. It can act as a ligand that binds to receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds in the dioxaphosphorinane family exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In studies involving similar dioxaphosphorinane derivatives, compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against S. aureus and were particularly effective against P. aeruginosa .

- Antifungal Activity : The antifungal activity has also been noted in related compounds, with some exhibiting excellent efficacy against Candida albicans. The screening results indicated that most tested derivatives showed significant antifungal activity .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized several derivatives of dioxaphosphorinanes and evaluated their biological activities. Among them, certain compounds demonstrated potent antibacterial properties against S. epidermidis and E. faecalis, while others were effective against fungal strains .

- Comparative Analysis : A comparative study highlighted the differences in biological activity between enantiomeric forms of dioxaphosphorinanes. It was found that specific stereochemical configurations significantly influenced their antibacterial and antifungal efficacy .

Data Tables

| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Antifungal Activity |

|---|---|---|---|

| Compound A | Structure | 625 - 1250 | Effective against C. albicans |

| Compound B | Structure | Not effective | Effective against C. albicans |

| Compound C | Structure | Effective against P. aeruginosa | Not effective |

Propiedades

Número CAS |

648429-05-4 |

|---|---|

Fórmula molecular |

C12H17O4P |

Peso molecular |

256.23 g/mol |

Nombre IUPAC |

4,4-dimethyl-2-phenylmethoxy-1,3,2λ5-dioxaphosphinane 2-oxide |

InChI |

InChI=1S/C12H17O4P/c1-12(2)8-9-14-17(13,16-12)15-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

Clave InChI |

RYSULGRURZULIH-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCOP(=O)(O1)OCC2=CC=CC=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.